molecular formula C42H67NO10 B13442092 N-formyl-175-J CAS No. 1382419-17-1

N-formyl-175-J

Cat. No.: B13442092
CAS No.: 1382419-17-1
M. Wt: 746.0 g/mol
InChI Key: YUAFEQJFAKTLEW-PSCJHHPTSA-N
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Description

N-formyl-175-J is a derivative of spinetoram, a spinosyn insecticide. Spinetoram is a mixture of two components, XDE-175-J and XDE-175-L, in an approximate ratio of 3:1. This compound is a formylated metabolite of XDE-175-J, which is known for its activity against a wide range of insect pests. The compound has a complex structure with multiple chiral centers and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-formyl-175-J can be synthesized through the N-formylation of XDE-175-J. This process involves the reaction of XDE-175-J with formic acid or other formylating agents. Common reagents used in N-formylation include formic acid, acetic formic anhydride, and various catalysts such as metal/metal oxide-based catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and eco-friendly methods. These methods may include the use of heterogeneous nanocatalysts, which offer thermal stability, reusability, and high catalytic performance. The reaction is often conducted in green media such as water, polyethylene glycol, or ionic liquids .

Chemical Reactions Analysis

Types of Reactions

N-formyl-175-J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically conducted under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include demethylated and de-ethylated metabolites, as well as other derivatives with modified functional groups .

Scientific Research Applications

N-formyl-175-J has a wide range of scientific research applications, including:

Mechanism of Action

N-formyl-175-J exerts its effects by targeting specific molecular pathways in insect pests. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural function and leading to paralysis and death of the pests. The formyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-formyl-175-J include:

Uniqueness

This compound is unique due to its specific formylation, which enhances its insecticidal activity and specificity. The presence of multiple chiral centers and its complex structure also contribute to its distinct properties compared to other similar compounds .

Properties

CAS No.

1382419-17-1

Molecular Formula

C42H67NO10

Molecular Weight

746.0 g/mol

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C42H67NO10/c1-10-26-13-12-14-35(53-37-16-15-34(43-7)24(5)49-37)23(4)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(3)28-18-27(19-30(28)31)52-42-41(47-9)40(48-11-2)39(46-8)25(6)50-42/h17,20,23-32,34-35,37,39-43H,10-16,18-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1

InChI Key

YUAFEQJFAKTLEW-PSCJHHPTSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)NC

Origin of Product

United States

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